(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine
Description
Properties
IUPAC Name |
(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGUYPOBNBUBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716976 | |
| Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-49-8 | |
| Record name | 4-Chloro-6-(methylthio)-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions:
- Reactants: 4-chloro-6-methoxypyrimidine and phosphorus oxychloride (POCl3)
- Catalyst: Anhydrous organic amines such as triethylamine, dimethylformamide (DMF), DIPEA, or N,N-diisopropylpropylamine
- Temperature: 70–115°C (preferably 80–105°C)
- Reaction Time: 3–8 hours
- Post-reaction: Excess POCl3 is removed by reduced pressure distillation at 65–100°C under vacuum (-0.06 to -0.095 MPa)
- Quenching: The reaction mixture is cooled to 60–80°C and added dropwise to an ice-water mixture at 0°C to avoid hydrolysis of the product
- Extraction: Organic solvents such as ethylene dichloride or methylene dichloride are used to extract the product
- Crystallization: Cooling to -2 to -5°C induces crystallization of 4,6-dichloropyrimidine
Advantages:
- Avoids phosgene, reducing toxicity and safety hazards
- High purity and yield of 4,6-dichloropyrimidine (up to 99.6% purity and 95.6% yield reported)
- Recycling of excess POCl3 and organic solvents reduces waste and cost
- Controlled pH and temperature minimize by-product formation
Representative Experimental Data:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| 4-chloro-6-methoxypyrimidine (g) | 100 | 100 |
| POCl3 (g) | 400 | 400 |
| Organic amine | DMF (30 g) | DIPEA (38 g) |
| Reaction Temp (°C) | 80–85 | 100 |
| Reaction Time (h) | 7 | 7 |
| POCl3 recovered (g) | 185 | 191.6 |
| Product yield (g) | 139.37 | Not specified |
| Product purity (%) | 99.6 | Not specified |
Introduction of Methanamine Group at Pyrimidine-5 Position
The transformation of the nitro or chloro substituent at the 5-position of the pyrimidine ring into a methanamine group (-CH2NH2) typically involves:
- Reduction of the nitro group to an amine followed by reductive amination
- Nucleophilic substitution of chlorine with aminomethyl reagents
While specific detailed procedures for this step on (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine are less documented in the searched patents, common synthetic organic chemistry practices apply, such as catalytic hydrogenation or metal-based reductions for nitro group conversion and subsequent amination.
Summary Table of Preparation Stages
| Stage | Starting Material | Key Reagents | Conditions | Product | Yield / Purity |
|---|---|---|---|---|---|
| 1 | Diethyl malonate | Concentrated nitric acid | 0–30°C nitration | 2-nitro diethyl malonate ester | Not specified |
| 2 | Nitrated ester | Cyclization reagents | Not specified | Pyrimidine ring intermediate | Not specified |
| 3 | Intermediate | Methylthiolation reagents | Not specified | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | Not specified |
| 4 | Above intermediate | POCl3, N,N-dimethylaniline | Reflux 100–110°C chlorination | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 40–80% |
| 5 | 4-chloro-6-methoxypyrimidine | POCl3, organic amine | 80–105°C, 3–8 h | 4,6-dichloropyrimidine | Up to 95.6%, 99.6% purity |
| 6 | 4,6-dichloropyrimidine or nitro derivative | Reduction/amination reagents | Catalytic hydrogenation or nucleophilic substitution | This compound | Not specified |
Research Findings and Practical Considerations
- The use of phosphorus oxychloride (POCl3) as chlorinating agent is preferred over phosgene due to safety and environmental concerns.
- Anhydrous conditions and dry organic amines are critical to prevent hydrolysis of reactive intermediates and maintain high yields.
- Reduced pressure distillation is employed to recover excess POCl3 and organic solvents, improving cost efficiency and reducing waste.
- Temperature and pH control during quenching are essential to avoid hydrolysis and side reactions.
- The presence of methylthio group enhances the chemical stability and bioactivity of the final compound.
- The multi-step synthesis requires careful purification at each stage to ensure overall product quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the pyrimidine ring.
Key Reactions:
Mechanistic Insight :
-
Chlorine displacement occurs via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .
-
Palladium-catalyzed couplings enable aryl group introductions (e.g., Suzuki-Miyaura coupling with boronic acids) .
Reactivity of the Methylthio Group
The methylthio (-SMe) group at position 6 undergoes oxidation and substitution:
Oxidation to Sulfone
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 6-(Methylsulfonyl) derivative | 56% |
Substitution of Oxidized Sulfone
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KCN (ethanol, 45°C) | 6-Cyano derivative | Quantified via UPLC/MS |
Key Applications :
-
Sulfone intermediates enhance electrophilicity, enabling cyanide or amine substitutions for bioactivity modulation .
Amine Functional Group Reactivity
The primary amine on the methanamine side chain participates in:
Schiff Base Formation
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| Aldehydes/Ketones (RT) | Imine derivatives | Requires characterization via | |
| NMR |
Acylation
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride (CH | |||
| Cl | |||
| , 25°C) | Acetamide derivative | Not quantified |
Structural Impact :
-
Acylation or alkylation alters solubility and target-binding affinity, as observed in kinase inhibitor studies.
Ring Modification Reactions
The pyrimidine core participates in electrophilic substitutions under controlled conditions:
Nitration
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO | |||
| /H | |||
| SO | |||
| (0°C) | Nitro-substituted derivative | Pending optimization |
Halogenation
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Brominated analog | 48% |
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings diversify substituents:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh | |||
| ) | ||||
| , Na | ||||
| CO | ||||
| , 80–90°C | Aryl/heteroaryl derivatives | 65–85% | ||
| Buchwald-Hartwig | Pd | |||
| dba | ||||
| , Xantphos, 100°C | Aminated analogs | 55% |
Optimization Notes :
Scientific Research Applications
Agricultural Applications
Herbicide Safener
One of the primary applications of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is as a safener for herbicides. It enhances the tolerance of crops to chloroacetanilide herbicides by inducing the expression of detoxifying enzymes such as glutathione-S-transferases (GSTs). This mechanism was extensively studied in Arabidopsis thaliana, where it was found that the compound facilitates the detoxification process, thereby improving crop resilience against herbicide stress .
Table 1: Impact of this compound on GST Activity
| Crop Species | Herbicide Used | GST Activity Increase (%) | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Chloroacetanilide | 40% | |
| Rice | Chloroacetanilide | 30% |
Medicinal Chemistry Applications
BCL6 Inhibition
Recent research has highlighted the potential of this compound derivatives in targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Modifications to this compound have led to the discovery of potent inhibitors that demonstrate significant antiproliferative activity against cancer cells. For instance, CCT373566, derived from this scaffold, showed a DC50 of 0.7 nM and effective degradation of BCL6 in vivo .
Table 2: Potency of BCL6 Inhibitors Derived from Pyrimidine Compounds
Synthesis and Structural Insights
The synthesis of this compound involves several chemical transformations that enhance its efficacy as a herbicide safener and pharmaceutical agent. The compound's structure allows for various substitutions that can optimize its biological activity and reduce toxicity.
Case Study: Synthesis Optimization
A recent study detailed an innovative method for synthesizing derivatives with improved properties. The optimization process included adjusting reaction conditions to enhance yield and reduce unwanted side products, demonstrating the compound's adaptability for various applications .
Mechanism of Action
The mechanism by which (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Electrophilic Reactivity : The nitrile group in 112969-42-3 increases electrophilicity at C5, facilitating nucleophilic attacks compared to the methanamine group in the reference compound .
Biological Activity: Pyrimethamine (58-15-1) demonstrates how diamino and aryl substituents confer antiparasitic activity, whereas the reference compound’s methanamine and methylthio groups may favor kinase or enzyme inhibition .
Synthetic Utility : Bis(methylthio) derivatives (e.g., 277749-57-2) exhibit greater steric hindrance, reducing reactivity in substitution reactions but improving thermal stability .
Physicochemical Properties
- Crystallography : The reference compound’s methylthio group contributes to hydrophobic interactions, while its methanamine group may participate in hydrogen bonding. Comparatively, 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), suggesting that substituent electronegativity critically influences crystal packing .
- Solubility : The methanamine group enhances water solubility relative to nitrile or bis(methylthio) analogs, which are more lipophilic .
Biological Activity
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger family of pyrimidines, known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and its pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group at the 4-position and a methylthio group at the 6-position of the pyrimidine ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Nitric Oxide Synthase (NOS) : This mechanism is crucial in various physiological processes, including vasodilation and immune response modulation.
- Interaction with Protein Kinases : The compound may influence serine/threonine-protein kinases, which play significant roles in cell signaling pathways.
- Nucleophilic Substitution Reactions : The potential for nucleophilic substitution at the 2-position of the pyrimidine ring suggests a pathway for further chemical modifications that could enhance its activity.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several assays, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits cell proliferation in cancer cells with IC50 values comparable to established chemotherapeutics .
- Mechanisms of Action : The compound's anticancer effects are believed to stem from its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .
Anti-inflammatory Properties
Preliminary research suggests that this compound may also possess anti-inflammatory properties. This activity could be linked to its ability to modulate nitric oxide production and inflammatory cytokine release .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of this compound in an MDA-MB-435 xenograft model showed significant tumor growth inhibition compared to control groups. The compound was administered at a dose of 75 mg/kg three times a week, leading to a statistically significant reduction in tumor size after two weeks .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Further research is needed to fully characterize its metabolic pathways and bioavailability.
Q & A
Basic: What are the standard synthetic routes for (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine, and what critical parameters influence yield?
Answer:
The synthesis typically involves multi-step pathways, including alkylation and functional group transformations. For example, a related compound, benzyl ((4-chloro-6-(4-methylphenyl)thieno[2,3-d]pyrimidin-5-yl)methyl) allylphosphonate, was synthesized via alkylation using Cs₂CO₃ in refluxing acetonitrile, achieving 87% yield . Key parameters include:
- Base selection : Strong bases like Cs₂CO₃ enhance nucleophilic substitution efficiency.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates.
- Temperature : Reflux conditions (~80°C) optimize reaction kinetics.
- Purification : Chromatography or recrystallization ensures purity.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Cs₂CO₃, CH₃CN, reflux | 87% |
Advanced: How can crystallographic data for this compound be refined using the CCP4 suite?
Answer:
The CCP4 suite enables structure determination via X-ray crystallography . Key steps include:
Data processing : Use Aimless to integrate diffraction data and assess quality (e.g., resolution, R-factor).
Phasing : Employ Phaser for molecular replacement if a homologous structure exists.
Model refinement : REFMAC5 or BUSTER optimizes atomic coordinates and B-factors.
Validation : MolProbity checks steric clashes and Ramachandran outliers.
For example, a related tetrahydropyrimidine structure achieved an R-factor of 0.055 using similar methods .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylthio at δ 2.5 ppm for S-CH₃ ).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₆H₇ClN₃S).
- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C-Cl bond ~1.73 Å ).
Advanced: How do structural variations in analogs resolve contradictions in reported biological activities?
Answer:
Discrepancies arise from differences in:
- Substituent effects : The methylthio group may alter lipophilicity vs. methoxy or chloro analogs .
- Assay conditions : Varying pH or enzyme isoforms (e.g., kinase inhibition assays) impact IC₅₀ values.
- Purity : HPLC-MS validation (>95% purity) minimizes off-target effects .
For instance, imidazo-pyrimidine analogs show divergent activities due to amine group functionalization .
Advanced: What mechanistic insights explain the methylthio group’s reactivity in nucleophilic substitutions?
Answer:
The methylthio (-SMe) group acts as a moderate leaving group due to:
- Polarizability : Sulfur’s larger atomic radius stabilizes transition states.
- Electron-withdrawing effect : Adjacent pyrimidine ring enhances electrophilicity at C-4 .
Comparative studies show -SMe substitutions proceed faster than -OCH₃ but slower than -Cl in SNAr reactions .
Basic: What functionalization strategies apply to the methanamine group?
Answer:
- Acylation : React with acyl chlorides (e.g., AcCl) in DCM to form amides.
- Reductive amination : Use aldehydes/ketones with NaBH₃CN to generate secondary amines.
- Schiff base formation : Condense with carbonyl compounds (e.g., benzaldehyde) .
Advanced: How can in silico methods predict this compound’s binding to enzymatic targets?
Answer:
- Molecular docking : AutoDock Vina or Glide models interactions with active sites (e.g., farnesyl pyrophosphate synthase ).
- MD simulations : GROMACS assesses binding stability (e.g., RMSD < 2.0 Å over 100 ns).
- Pharmacophore modeling : Identifies critical H-bond donors/acceptors (e.g., NH₂ and pyrimidine N) .
Advanced: How are multi-step synthetic pathways optimized to minimize byproducts?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
